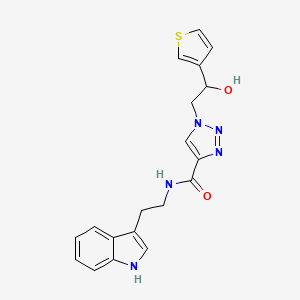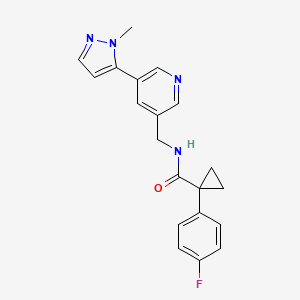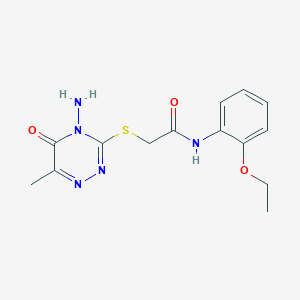![molecular formula C26H28N6O5 B2355790 1-(2-(2-((3-metoxifenil)amino)-2-oxoethyl)-1-oxo-1,2-dihidro-[1,2,4]triazolo[4,3-a]quinoxalin-4-il)piperidina-4-carboxilato de etilo CAS No. 1189510-46-0](/img/structure/B2355790.png)
1-(2-(2-((3-metoxifenil)amino)-2-oxoethyl)-1-oxo-1,2-dihidro-[1,2,4]triazolo[4,3-a]quinoxalin-4-il)piperidina-4-carboxilato de etilo
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound “Ethyl 1-(2-(2-((3-methoxyphenyl)amino)-2-oxoethyl)-1-oxo-1,2-dihydro-[1,2,4]triazolo[4,3-a]quinoxalin-4-yl)piperidine-4-carboxylate” is a derivative of [1,2,4]triazolo[4,3-a]quinoxaline . These derivatives have been synthesized as potential antiviral and antimicrobial agents . The presence of a piperazine or piperidine subunit has been reported to enhance the antimicrobial activity of the fused triazoles ring systems .
Synthesis Analysis
The synthesis of [1,2,4]triazolo[4,3-a]quinoxaline derivatives involves aromatic nucleophilic substitution of 4-chloro-8-methyl [1,2,4]triazolo[4,3-a]quinoxaline-1-amine with different amines and triazole-2-thiol .Molecular Structure Analysis
The molecular structure of this compound includes a [1,2,4]triazolo[4,3-a]quinoxaline core, which is isoelectronic with that of purines . This heterocycle has been proposed as a possible surrogate of the purine ring .Aplicaciones Científicas De Investigación
Análisis exhaustivo del 1-(2-(2-((3-metoxifenil)amino)-2-oxoethyl)-1-oxo-1,2-dihidro-[1,2,4]triazolo[4,3-a]quinoxalin-4-il)piperidina-4-carboxilato de etilo: Debido a la complejidad del compuesto y la especificidad de su solicitud, la información directa sobre sus aplicaciones no está fácilmente disponible. Sin embargo, examinando las propiedades y aplicaciones conocidas de derivados similares de [1,2,4]triazolo[4,3-a]quinoxalina, podemos inferir posibles aplicaciones de investigación científica para este compuesto. A continuación se presentan secciones detalladas que se centran en aplicaciones únicas basadas en la estructura y las actividades farmacológicas de los compuestos relacionados.
Actividad anticancerígena
Los derivados de quinoxalina se han identificado como potentes agentes terapéuticos con propiedades anticancerígenas. Pueden funcionar como agentes intercalantes que se unen al ADN, interrumpiendo su función y, por lo tanto, inhibiendo el crecimiento de las células cancerosas .
Propiedades anti-VIH y antivirales
Algunos derivados de [1,2,4]triazolo[4,3-a]quinoxalina han mostrado resultados prometedores en las pruebas de actividad antiviral, incluidas las posibles propiedades anti-VIH .
Efectos antiinflamatorios y antibacterianos
Estos compuestos también se han asociado con efectos antiinflamatorios y antibacterianos, lo que los convierte en valiosos en el desarrollo de nuevos tratamientos para diversas afecciones inflamatorias e infecciones bacterianas .
Usos antialérgicos y antioxidantes
Las capacidades antialérgicas y antioxidantes de los derivados de quinoxalina los convierten en candidatos para tratar reacciones alérgicas y prevenir daños relacionados con el estrés oxidativo .
Desarrollo de fármacos terapéuticos
Los medicamentos comerciales basados en quinoxalina como Erdafitinib y Brimodine ya están en el mercado, lo que indica el potencial de este compuesto en el desarrollo de fármacos .
Inhibición enzimática para el tratamiento de enfermedades
Los derivados se han diseñado como inhibidores de enzimas específicas como VEGFR-2, que participa en la angiogénesis del cáncer. Bloquear esta vía puede suprimir el crecimiento tumoral .
Estudios de acoplamiento molecular
Estos compuestos se utilizan a menudo en estudios de acoplamiento molecular para predecir su interacción con objetivos biológicos, lo cual es crucial en el diseño de fármacos .
Investigación farmacológica
Los estudios in vivo con modelos animales se llevan a cabo para determinar la potencia y el índice terapéutico de los compuestos sintetizados para diversas enfermedades .
Direcciones Futuras
The future directions for this compound could involve further exploration of its potential as an antiviral and antimicrobial agent, given the promising properties of [1,2,4]triazolo[4,3-a]quinoxaline derivatives . Additionally, the influence of different substituents on the compound’s properties and bioactivity could be investigated .
Propiedades
IUPAC Name |
ethyl 1-[2-[2-(3-methoxyanilino)-2-oxoethyl]-1-oxo-[1,2,4]triazolo[4,3-a]quinoxalin-4-yl]piperidine-4-carboxylate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H28N6O5/c1-3-37-25(34)17-11-13-30(14-12-17)23-24-29-31(16-22(33)27-18-7-6-8-19(15-18)36-2)26(35)32(24)21-10-5-4-9-20(21)28-23/h4-10,15,17H,3,11-14,16H2,1-2H3,(H,27,33) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IZZYNMQBVZELLI-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1CCN(CC1)C2=NC3=CC=CC=C3N4C2=NN(C4=O)CC(=O)NC5=CC(=CC=C5)OC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H28N6O5 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
504.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-Chloro-N-[(4-methyl-1,2-oxazol-3-yl)methyl]-N-(2,2,5,5-tetramethyloxolan-3-yl)acetamide](/img/structure/B2355708.png)
![13-bromo-12-fluoro-N5-methyl-9-oxa-3,6-diazatricyclo[8.4.0.0,2,6]tetradeca-1(10),2,4,11,13-pentaene-4,5-dicarboxamide](/img/structure/B2355710.png)
![tert-butyl N-[(1,2,3,4-tetrahydroquinolin-2-yl)methyl]carbamate](/img/structure/B2355711.png)
![8-{[4-(5-chloro-2-methylphenyl)piperazin-1-yl]methyl}-7-[(2-fluorophenyl)methyl]-3-methyl-2,3,6,7-tetrahydro-1H-purine-2,6-dione](/img/structure/B2355712.png)
![[(2S)-1-(Piperidin-4-ylmethyl)pyrrolidin-2-yl]methanol;dihydrochloride](/img/structure/B2355713.png)





![5-[(4-fluorophenyl)(1,2,3,4-tetrahydroisoquinolin-2-yl)methyl]-[1,2,4]triazolo[3,2-b][1,3]thiazol-6-ol](/img/structure/B2355727.png)


